- Conformational Restriction and Enantioseparation Increase Potency and Selectivity of Cyanoguanidine-Type Histamine H4 Receptor Agonists, Journal of Medicinal Chemistry, 2016, 59(7), 3452-3470
Cas no 96443-42-4 ((1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid)
(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Cyclopentanedicarboxylicacid, 1-methyl ester, (1R,3S)-
- (1R,3S)-1,3-Cyclopentanedicarboxylic Acid 1-Methyl Ester
- (1S,3R)-Cis-3-Carbomethoxy Cyclopentane-1-Carboxylic Acid
- (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid
- (1S,3R)-3-(methoxycarbonyl)cyclopentanecarboxylic acid
- (+)-cis-(1S,3R)-3-carbomethoxycyclopentane carboxylic acid
- (1R,3S)-cyclopentanedicarboxylic acid 1-methyl ester
- (1S,3R)-1-(3,4-methylenedioxyphenyl)-2,3,4,9-tetrahidro-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester
- (1S,3R)-methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- cis-3-(methoxycarbonyl)cyclopentancarboxylic acid
- 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, (1R-cis)- (9CI)
- 1-Methyl (1R,3S)-1,3-cyclopentanedicarboxylate (ACI)
- (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
- SCHEMBL407796
- 96443-42-4
- EN300-254070
- (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid
- 1,3-Cyclopentanedicarboxylicacid,1-methyl ester,(1R,3S)-
- (1S,3R)-cis-3-Carbomethoxycyclopentane-1-carboxylic acid
- (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylicAcid
- rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
- 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, (1R-cis)-
- CS-0127920
- cis-3-(Methoxycarbonyl)cyclopentanecarboxylic acid
- AKOS027383896
- E79910
- (1S,3R)-3-carbomethoxy cyclopentane-1-carboxylic acid
- (1R,3S)-1,3-Cyclopentanedicarboxylic Acid 1-Methyl Ester; 1,3-Cyclopentanedicarboxylic acid, 1-methyl ester, (1R,3S)-; 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, (1R-cis)- (9CI); (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid; (1R,3S)-1,3-Cyclopentanedicarboxylic acid 1-methyl ester
- PS-15541
- MFCD04972280
-
- MDL: MFCD04972280
- Inchi: 1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
- InChI Key: FVUHGTQDOMGZOT-NTSWFWBYSA-N
- SMILES: C([C@@H]1CC[C@H](C(=O)O)C1)(=O)OC
Computed Properties
- Exact Mass: 172.07400
- Monoisotopic Mass: 172.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- PSA: 63.60000
- LogP: 0.66030
(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C988360-1g |
(1R,3S)-1,3-Cyclopentanedicarboxylic Acid 1-Methyl Ester |
96443-42-4 | 1g |
$ 160.00 | 2022-06-06 | ||
| TRC | C988360-10g |
(1R,3S)-1,3-Cyclopentanedicarboxylic Acid 1-Methyl Ester |
96443-42-4 | 10g |
$ 1270.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10330-5g |
(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid |
96443-42-4 | 95% | 5g |
$1761 | 2023-09-07 | |
| Chemenu | CM390071-1g |
(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid |
96443-42-4 | 95%+ | 1g |
$225 | 2024-07-18 | |
| Chemenu | CM390071-5g |
(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid |
96443-42-4 | 95%+ | 5g |
$678 | 2024-07-18 | |
| abcr | AB154296-250 mg |
(1S,3R)-cis-3-Carbomethoxycyclopentane-1-carboxylic acid, 97%; . |
96443-42-4 | 97% | 250mg |
€140.50 | 2023-06-23 | |
| abcr | AB154296-1 g |
(1S,3R)-cis-3-Carbomethoxycyclopentane-1-carboxylic acid, 97%; . |
96443-42-4 | 97% | 1g |
€373.50 | 2023-06-23 | |
| abcr | AB154296-5 g |
(1S,3R)-cis-3-Carbomethoxycyclopentane-1-carboxylic acid, 97%; . |
96443-42-4 | 97% | 5g |
€1334.00 | 2023-06-23 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52747-1g |
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% |
96443-42-4 | 97% | 1g |
¥16821.00 | 2023-03-07 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52747-250mg |
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% |
96443-42-4 | 97% | 250mg |
¥5606.00 | 2023-03-07 |
(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Production Method
Production Method 1
Production Method 2
- Chiral synthons by ester hydrolysis catalyzed by pig liver esterase, Organic Reactions (Hoboken, 1989, 37,
Production Method 3
- Chemoenzymic enantioselective synthesis of amidinomycin, Chemistry Letters, 1994, (1), 93-6
Production Method 4
- Enantioselective synthesis of (+)- and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization, Tetrahedron: Asymmetry, 1992, 3(2), 199-200
Production Method 5
- Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs, ChemMedChem, 2016, 11(1), 31-37
Production Method 6
- Crosslinked crystals of subtilisin: Versatile catalyst for organic synthesis, Journal of Organic Chemistry, 1997, 62(11), 3488-3495
(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Raw materials
- Bicyclo2.2.1hept-2-ene
- Dimethyl (1R,3S)-Cyclopentane-1,3-dicarboxylate
- 1,3-Cyclopentanedicarboxylic acid, dimethyl ester, (1R-cis)-
(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Preparation Products
(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Suppliers
(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS No. 96443-42-4)
(1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS No. 96443-42-4) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of cyclopentane carboxylic acids and is characterized by the presence of a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 1-position. The chiral centers at the 1S and 3R positions confer specific stereochemical properties that are crucial for its biological activity and synthetic utility.
The synthesis of (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid has been extensively studied, with various methods reported in the literature. One common approach involves the asymmetric synthesis of cyclopentane derivatives using chiral catalysts or auxiliaries. For instance, a recent study published in Organic Letters described a highly efficient enantioselective synthesis of this compound using a chiral phosphoric acid catalyst. This method not only provided high yields but also excellent enantiomeric excess (ee) values, making it a preferred route for large-scale production.
In terms of its physical and chemical properties, (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid is a white crystalline solid with a melting point of approximately 120°C. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. The compound exhibits strong acidity due to the presence of the carboxylic acid group, which can be deprotonated to form its corresponding anion. This anion can participate in various chemical reactions, including nucleophilic substitution and condensation reactions.
The biological activity of (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid has been explored in several studies. One notable application is in the development of novel pharmaceuticals. The compound has shown promising results as an intermediate in the synthesis of drugs targeting specific metabolic pathways. For example, a study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against certain enzymes involved in cancer cell proliferation. These findings suggest that (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid could serve as a valuable scaffold for the design of new therapeutic agents.
Beyond its use in drug discovery, (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid has also found applications in materials science and polymer chemistry. Its unique structural features make it an attractive building block for the synthesis of functional polymers and materials with tailored properties. Recent research has focused on incorporating this compound into polymer architectures to enhance their mechanical strength and thermal stability. For instance, a study published in Macromolecules demonstrated that copolymers containing this cyclopentane derivative exhibited improved mechanical properties compared to their non-functionalized counterparts.
In conclusion, (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS No. 96443-42-4) is a versatile compound with significant potential in various scientific and industrial applications. Its unique stereochemistry and functional groups make it an important intermediate in organic synthesis, medicinal chemistry, and materials science. Ongoing research continues to uncover new uses and optimizations for this compound, further solidifying its importance in these fields.
96443-42-4 ((1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid) Related Products
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